1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the trifluoroethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Scientific Research Applications
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane
- 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)cyclohexane
- 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
Uniqueness: 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane is unique due to the specific positioning of the bromomethyl and trifluoroethyl groups on the cyclohexane ring, which imparts distinct reactivity and physicochemical properties compared to its analogs .
Properties
Molecular Formula |
C9H14BrF3 |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChI Key |
STFPQGOZSZGPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)CBr |
Origin of Product |
United States |
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